molecular formula C19H20N4O4S B11430496 ethyl 4-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B11430496
M. Wt: 400.5 g/mol
InChI Key: IDDOAIPPHZAADB-UHFFFAOYSA-N
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Description

ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often require the use of dimethylformamide dimethylacetal (DMF-DMA) and a primary amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic outcomes .

Comparison with Similar Compounds

ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds such as:

The uniqueness of ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific functional groups and the resulting biological activities, which may differ from those of its analogs.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 4-(10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H20N4O4S/c1-3-27-19(26)22-9-7-21(8-10-22)18(25)14-11-13-16(28-14)20-15-12(2)5-4-6-23(15)17(13)24/h4-6,11H,3,7-10H2,1-2H3

InChI Key

IDDOAIPPHZAADB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

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